

An In-depth Technical Guide to Almasilate: Chemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Almasilate**

Cat. No.: **B1212279**

[Get Quote](#)

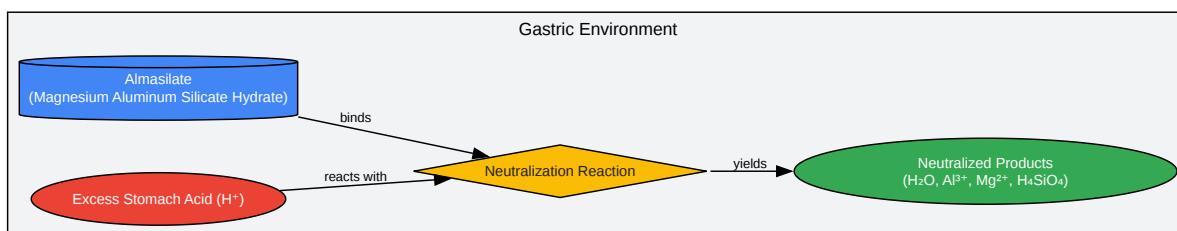
For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate is a buffering antacid utilized in the symptomatic treatment of peptic ulcers and dyspepsia.^[1] It is a crystalline polyhydrate of magnesium aluminosilicate.^[1] Its therapeutic efficacy is attributed to its ability to neutralize gastric acid. This technical guide provides a comprehensive overview of the chemical formula, molecular weight, and mechanism of action of **Almasilate**, along with a generalized experimental protocol for evaluating its acid-neutralizing capacity.

Chemical Formula and Molecular Weight

The chemical formula and molecular weight of **Almasilate** can be represented in both anhydrous and hydrated forms, which has led to variations in reported values across different sources. For clarity, the distinct forms are summarized below.


Form	Chemical Formula	Molecular Weight (g/mol)	Reference
Anhydrous	$2\text{Al}\cdot\text{Mg}\cdot 2\text{O}_4\text{Si}$	262.43	[2]
Hydrated	$\text{Al}_2\text{H}_2\text{MgO}_9\text{Si}_2$	280.45	[1]
Hydrated	$\text{Al}_2\text{H}_6\text{MgO}_7\text{Si}_2^{8+}$	252.47	
Hydrated	$\text{Al}_2\text{Mg}_2\text{O}_{15}\text{Si}_5\cdot x\text{H}_2\text{O}$	482.99	[3]

Note: The variability in the hydrated forms is due to different levels of hydration.

Mechanism of Action

Almasilate functions as a buffering antacid by directly neutralizing excess stomach acid.[\[1\]](#) The mechanism does not involve complex biological signaling pathways but is rather a direct chemical reaction within the gastric environment. The crystalline polyhydrate structure of aluminum/magnesium silicate binds hydrogen ions.[\[1\]](#) This process involves the dissolution of the aluminosilicate minerals, which consumes acidic hydrogen ions, thereby increasing the pH of the stomach.[\[1\]](#)[\[4\]](#)

The following diagram illustrates the simplified mechanism of action of **Almasilate**.

[Click to download full resolution via product page](#)

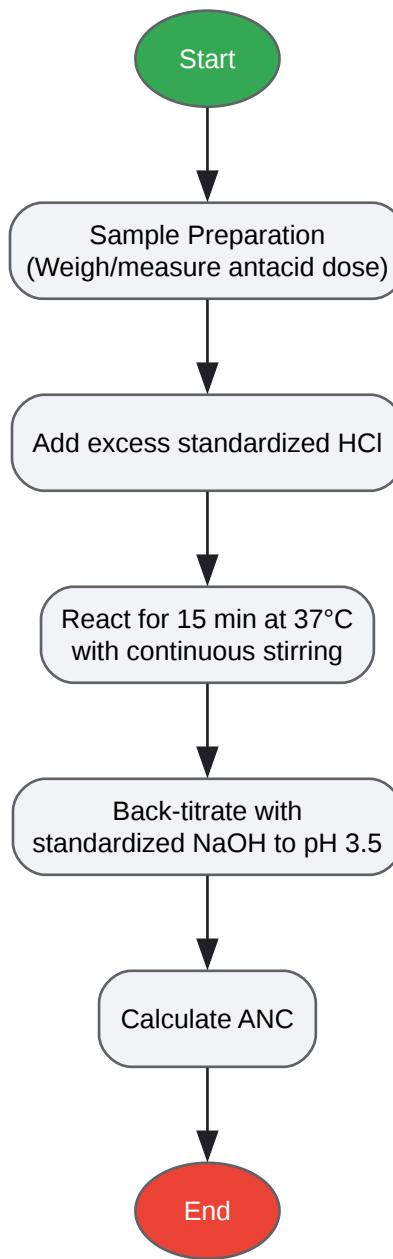
Mechanism of Action of **Almasilate**.

Experimental Protocols

While specific, detailed experimental protocols for **Almasilate** are not readily available in the public domain, a generalized and widely accepted method for determining the acid-neutralizing capacity (ANC) of antacids is the back-titration method as described in the United States Pharmacopeia (USP).

Objective: To determine the total amount of acid that can be neutralized by a single dose of **Almasilate**.

Materials:


- **Almasilate** tablets or suspension
- 1 N Hydrochloric Acid (HCl)
- 0.5 N Sodium Hydroxide (NaOH)
- Bromocresol green indicator
- Tromethamine (for HCl standardization)
- Benzoic acid (for NaOH standardization)
- Magnetic stirrer and stir bar
- Buret
- Pipettes
- Beakers
- pH meter
- Water bath maintained at 37 °C

Procedure:

- Reagent Standardization:

- Standardize the 1 N HCl solution using tromethamine.
- Standardize the 0.5 N NaOH solution using benzoic acid.
- Sample Preparation:
 - For tablets, accurately weigh and finely powder a sufficient number of tablets.
 - For suspensions, shake the product thoroughly to ensure homogeneity.
- Titration:
 - Accurately weigh a quantity of the powdered tablet or measure a volume of the suspension equivalent to the minimum labeled dosage.
 - Transfer the sample to a beaker and add a precise volume of 1 N HCl (in excess).
 - Place the beaker in a water bath at 37 °C and stir continuously with a magnetic stirrer for 15 minutes.
 - After 15 minutes, stop the stirring and begin titrating the excess HCl with the standardized 0.5 N NaOH to a stable pH of 3.5. The endpoint can be determined using a pH meter or an indicator like bromocresol green.
- Calculation: The acid-neutralizing capacity is calculated using the following formula: ANC (mEq) = (Volume_HCl × Normality_HCl) - (Volume_NaOH × Normality_NaOH)

The following diagram outlines the general experimental workflow for determining the Acid-Neutralizing Capacity (ANC) of an antacid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Almasilate | Al₂H₂MgO₉Si₂ | CID 131704329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Par Drugs And Chemicals Limited Product - Magnesium Aluminium Silicate Hydrated [pardrugs.com]
- 4. Magnesium Aluminum Silicate | AlMgO₄Si₂ | CID 3084116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Almasilate: Chemical Properties and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212279#almasilate-chemical-formula-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com